Ethyl 3-((3-aminophenyl)thio)propanoate
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Overview
Description
Ethyl 3-((3-aminophenyl)thio)propanoate is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . It is an ester derivative of propanoic acid, where the ethyl group is attached to the carboxylate group, and the 3-aminophenylthio group is attached to the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((3-aminophenyl)thio)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminothiophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-aminophenyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-((3-aminophenyl)thio)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-((3-aminophenyl)thio)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: An ester with a similar structure but lacks the 3-aminophenylthio group.
Ethyl 3-aminopropanoate: Similar but without the thioether linkage.
Ethyl 3-(3-nitrophenyl)thio)propanoate: Similar but with a nitro group instead of an amino group.
Uniqueness
Ethyl 3-((3-aminophenyl)thio)propanoate is unique due to the presence of both the amino and thioether functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl 3-((3-aminophenyl)thio)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving condensation reactions. One effective synthesis route employs a tandem Knoevenagel condensation followed by reduction, utilizing 3-nitrobenzaldehyde and Meldrum's acid in the presence of stannous chloride as a reducing agent. This method allows for the simultaneous esterification of the resulting carboxylic acid, yielding the desired compound in a straightforward manner .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity :
- Compounds with similar structures have demonstrated significant antioxidant properties, which are critical for combating oxidative stress in biological systems. The DPPH radical scavenging assay is commonly used to evaluate this activity, with results indicating that derivatives of this compound exhibit varying degrees of efficacy compared to established antioxidants like ascorbic acid .
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Anticancer Properties :
- Preliminary studies suggest that this compound may possess anticancer activity. For instance, related compounds have shown moderate cytotoxic effects against glioblastoma cell lines (T98G and U-118 MG), indicating potential for further development as anticancer agents . The mechanism may involve the inhibition of specific cellular pathways critical for tumor growth.
-
Enzyme Interaction :
- The compound is believed to interact with various enzymes, potentially acting as an inhibitor by binding to active sites. This interaction can modulate biochemical pathways, influencing processes such as inflammation and cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several derivatives using the DPPH method. Results indicated that certain derivatives exhibited scavenging activities significantly higher than ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases .
- Anticancer Efficacy : Research focusing on the anticancer properties revealed that certain analogs demonstrated selective cytotoxicity against glioblastoma cells. These findings highlight the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activities of Related Compounds
Compound Name | Antioxidant Activity (DPPH Scavenging %) | Cytotoxicity (IC50 µM against T98G) | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | Enzyme inhibition, antioxidant action |
Related Compound A | 85% | 25 µM | Reactive oxygen species (ROS) modulation |
Related Compound B | 90% | 15 µM | Apoptosis induction via caspase activation |
Ascorbic Acid | 70% | N/A | Direct scavenging of free radicals |
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 3-(3-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7,12H2,1H3 |
InChI Key |
OIRARFDLMITHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=CC=CC(=C1)N |
Origin of Product |
United States |
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